rac Normetanephrine-d3 Hydrochloride

Beschreibung

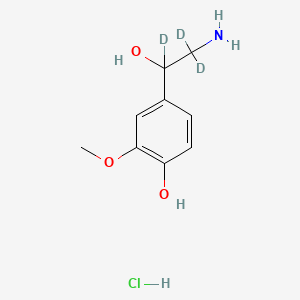

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-IJJJTAPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858223 |

Source

|

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085333-97-6 |

Source

|

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deconstructing the Certificate of Analysis: A Technical Guide to rac-Normetanephrine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and clinical diagnostics, particularly in the study of catecholamine metabolism, the reliability of quantitative analysis hinges on the quality of internal standards. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for rac-Normetanephrine-d3 Hydrochloride, a critical stable isotope-labeled internal standard. Moving beyond a simple checklist of specifications, this document elucidates the scientific principles and analytical methodologies that underpin each section of the CoA, empowering researchers to critically evaluate and effectively utilize this essential reagent.

Foundational Identity and Chemical Properties

A Certificate of Analysis commences with the unequivocal identification of the material. For rac-Normetanephrine-d3 Hydrochloride, this encompasses more than just the name; it's a fingerprint of its molecular identity and key physical characteristics.

Table 1: Core Identification of rac-Normetanephrine-d3 Hydrochloride

| Parameter | Specification | Significance for the Researcher |

| Chemical Name | 4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol,hydrochloride | Provides the unambiguous, systematic name according to IUPAC nomenclature. |

| CAS Number | 1085333-97-6[1][2] | A unique numerical identifier assigned by the Chemical Abstracts Service, crucial for database searches and regulatory submissions. |

| Molecular Formula | C₉H₁₀D₃NO₃·HCl[2] | Details the elemental composition, explicitly indicating the presence of three deuterium atoms. |

| Molecular Weight | 222.68 g/mol [1][2] | The calculated molecular mass based on the isotopic composition, essential for preparing solutions of known concentration. |

| Appearance | White to off-white solid[3] | A qualitative descriptor of the physical state, providing a preliminary check for product integrity. |

| Storage Conditions | -20°C or -70°C, sealed, away from moisture and light[2][3][4] | Critical for maintaining the stability and preventing degradation of the compound. |

The deliberate incorporation of three deuterium atoms (D) at the ethylamine side chain (specifically at the C1 and C2 positions) is a cornerstone of its function.[1] This stable, non-radioactive isotopic labeling renders the molecule chemically almost identical to its endogenous counterpart, normetanephrine, yet distinguishable by mass spectrometry.[5][6] This mass shift is the lynchpin of the isotope dilution mass spectrometry (IDMS) technique, a gold standard for quantitative bioanalysis.

Purity and the Power of Chromatography

The purity of an internal standard is paramount; any significant impurity can compromise the accuracy of analytical measurements. The CoA for rac-Normetanephrine-d3 Hydrochloride will typically specify purity as determined by High-Performance Liquid Chromatography (HPLC).

A purity value of >95% or often >98% is standard for high-quality reference materials.[1][4] The causality behind this choice of technique lies in its ability to separate the main compound from any structurally related impurities, such as isomers or degradation products.

Experimental Protocol: HPLC Purity Assessment

The following is a representative HPLC method for assessing the purity of normetanephrine and its analogs.[7][8]

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column is typically employed, which separates compounds based on their hydrophobicity.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate and citric acid) and an organic modifier (e.g., acetonitrile).[7][8] The inclusion of an ion-pairing agent like sodium octyl sulfate can improve peak shape for these amine-containing compounds.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where normetanephrine exhibits significant absorbance, such as 278 nm.

-

Sample Preparation: The rac-Normetanephrine-d3 Hydrochloride is accurately weighed and dissolved in a suitable solvent, often the mobile phase itself.

-

Analysis: The sample is injected onto the column, and the resulting chromatogram is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

The self-validating nature of this protocol is evident in the inclusion of system suitability tests. Before sample analysis, a standard solution is injected to verify parameters like peak symmetry, retention time, and theoretical plates, ensuring the chromatographic system is performing optimally.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry

While HPLC confirms purity, it does not definitively verify the molecular structure or the success of the isotopic labeling. For this, Mass Spectrometry (MS) is the indispensable tool. The CoA will report a mass spectrum that confirms the expected molecular weight of the deuterated compound.

The rationale for using MS is its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with high precision. For rac-Normetanephrine-d3 Hydrochloride, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

Experimental Protocol: Mass Spectrometry Verification

-

Instrumentation: A mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like normetanephrine.

-

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid to promote protonation), is infused directly into the ion source or introduced via an LC system.

-

Analysis:

-

Full Scan MS: The instrument scans a range of m/z values to detect the parent ion and confirm its mass.

-

Tandem MS (MS/MS): The parent ion is isolated, fragmented, and the resulting fragment ions are detected. This provides structural information and a highly specific "fingerprint" of the molecule.

-

The presence of a peak at the expected m/z for the deuterated molecule and the absence of a significant peak at the m/z of the unlabeled normetanephrine confirms the high isotopic enrichment.[9]

Caption: Workflow for mass spectrometric verification of molecular identity.

Definitive Structure and Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information and is a powerful tool for confirming the position of the deuterium labels and assessing isotopic enrichment.[9][10] While a full NMR analysis may not always be detailed on a routine CoA, it is a foundational technique for the characterization of the reference material.

¹H NMR (Proton NMR) is used to confirm the overall structure of the molecule. In the case of rac-Normetanephrine-d3, the signals corresponding to the protons on the deuterated carbons will be absent or significantly diminished, providing direct evidence of successful labeling.[9]

The Logic of NMR for Isotopic Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[11] Deuterium (²H) has a different nuclear spin and resonance frequency than protium (¹H), making it effectively "invisible" in a standard ¹H NMR experiment. This allows for a clear and unambiguous confirmation of the sites of deuteration.[12] Furthermore, specialized NMR techniques can be used to directly detect the deuterium signal or to quantify the isotopic enrichment with high accuracy.[10][13]

Safety and Handling

A comprehensive CoA is often accompanied by or references a Safety Data Sheet (SDS). This section provides crucial information for the safe handling and storage of the material.

Table 2: Key Safety Information for rac-Normetanephrine-d3 Hydrochloride

| Parameter | Information | Rationale and Importance |

| Hazard Identification | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation.[4] | Alerts the user to potential health risks and the need for appropriate personal protective equipment (PPE). |

| First Aid Measures | Standard procedures for eye/skin contact, inhalation, and ingestion.[4][14] | Provides immediate guidance in case of accidental exposure. |

| Handling and Storage | Wear appropriate PPE (gloves, lab coat, safety glasses). Store in a tightly sealed container in a cool, dry, well-ventilated area.[4] | Outlines the necessary precautions to minimize exposure and maintain the integrity of the product. |

| Stability and Reactivity | Stable under recommended storage conditions. May be sensitive to light.[4] | Informs the user about conditions to avoid to prevent degradation of the material. |

Conclusion

The Certificate of Analysis for rac-Normetanephrine-d3 Hydrochloride is more than a list of specifications; it is a testament to the rigorous scientific validation that the material has undergone. By understanding the causality behind the analytical techniques employed—the separating power of HPLC, the mass-resolving capability of MS, and the structural elucidation provided by NMR—researchers can use this internal standard with the highest degree of confidence. This ensures the integrity of their experimental workflows and the trustworthiness of their quantitative results, ultimately advancing our understanding of catecholamine biology and associated pathologies.

References

-

Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. PubMed. [Link]

-

Optimization of HPLC Method for Metanephrine and Normetanephrine Detection in Urine: Enhancing Diagnostic Precision for Pheochromocytoma. ResearchGate. [Link]

-

Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography–Mass Spectrometry. Ovid. [Link]

-

Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. MDPI. [Link]

-

Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC. Preprints.org. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Institutes of Health. [Link]

-

Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

-

Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

-

Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PubMed Central. [Link]

-

Hydrogen–deuterium exchange. Wikipedia. [Link]

-

Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]

-

NMR metabolomics. IsoLife. [Link]

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

-

rac Normetanephrine Hydrochloride. J&K Scientific. [Link]

Sources

- 1. rac Normetanephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. (±)-Normetanephrine-D3 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1085333-97-6 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. NMR metabolomics - IsoLife [isolife.nl]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Application of rac-Normetanephrine-d3 Hydrochloride in Neuroscientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of rac-Normetanephrine-d3 Hydrochloride, focusing on its principal application as a critical tool in neuroscientific research. We will delve into the neurobiological significance of normetanephrine, the analytical advantages conferred by isotopic labeling, and detailed methodologies for its use in quantifying catecholamine metabolites.

The Neurobiological Significance of Normetanephrine

Normetanephrine (NMN) is an O-methylated metabolite of the neurotransmitter norepinephrine (NE).[1] This conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2] Norepinephrine itself is a vital monoamine and catecholamine neurotransmitter synthesized from dopamine.[3] In the central nervous system, norepinephrine-producing neurons are primarily located in the pons and medulla, with the locus coeruleus being the main production site.[3]

The precise measurement of normetanephrine is crucial for several reasons:

-

Index of Norepinephrine Metabolism: Normetanephrine levels provide a window into the rate of norepinephrine turnover and metabolism within the nervous system.[4]

-

Biomarker Potential: Altered levels of catecholamine metabolites are often associated with neurological and psychiatric conditions. While most prominently known as a key biomarker for diagnosing catecholamine-secreting tumors like pheochromocytomas[5][6], ongoing research explores its relevance in other central nervous system disorders.

-

Sympathetic Nervous System Activity: As norepinephrine is the primary neurotransmitter of the sympathetic nervous system, its metabolite, normetanephrine, serves as an indirect indicator of sympathetic tone and function.[3]

The metabolic cascade of norepinephrine is a tightly regulated process involving several key enzymes. Understanding this pathway is fundamental to interpreting the significance of normetanephrine measurements.

Figure 1: Simplified metabolic pathway of norepinephrine.

The Analytical Imperative: Isotopic Labeling as the Gold Standard

Quantifying endogenous small molecules like normetanephrine in complex biological matrices such as plasma, urine, or cerebrospinal fluid (CSF) presents significant analytical challenges. These challenges include sample loss during preparation, instrument variability, and matrix effects, where co-eluting substances interfere with the ionization of the target analyte.[7][8]

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard technique to overcome these issues. This method relies on the use of a stable isotope-labeled internal standard, such as rac-Normetanephrine-d3 Hydrochloride.[9]

rac-Normetanephrine-d3 Hydrochloride is the deuterium-labeled form of normetanephrine hydrochloride.[1] Three hydrogen atoms are replaced by deuterium, a stable, heavy isotope of hydrogen. This seemingly minor structural change provides profound analytical advantages in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Causality Behind Using a Deuterated Internal Standard:

-

Chemical and Physical Identity: The deuterated standard is chemically identical to the endogenous analyte. This ensures it behaves in the same manner during sample extraction, purification, and chromatographic separation, effectively compensating for any sample loss.[8][9]

-

Co-elution: The analyte and the internal standard will elute from the liquid chromatography column at virtually the same time. This is critical because it means both compounds are subjected to the same matrix effects and ionization conditions at the precise moment of detection.[9]

-

Mass Differentiation: Despite their identical chemical behavior, the mass spectrometer can easily distinguish between the endogenous normetanephrine and the d3-labeled standard due to the mass difference of 3 Daltons.[7] This allows for precise and independent quantification of both the analyte and the standard.

-

Correction for Matrix Effects: By calculating the ratio of the analyte's signal intensity to the known concentration of the internal standard, variations caused by ion suppression or enhancement are effectively normalized, leading to highly accurate and precise quantification.[7][10]

Core Methodology: Quantification via LC-MS/MS

The use of rac-Normetanephrine-d3 Hydrochloride as an internal standard is central to robust LC-MS/MS methods for quantifying normetanephrine.[11]

Detailed Experimental Workflow

The following protocol is a generalized, self-validating system for the analysis of normetanephrine in plasma.

Figure 2: Standard workflow for normetanephrine quantification.

Step-by-Step Protocol:

-

Sample Collection: Collect biological samples (e.g., plasma, CSF) using appropriate protocols to ensure stability. Store at -70°C or lower.

-

Internal Standard Spiking: To a known volume of sample, add a precise amount of rac-Normetanephrine-d3 Hydrochloride solution. This step is critical; the internal standard must be added before any extraction steps to account for procedural losses.

-

Sample Cleanup (Solid-Phase Extraction - SPE): To remove proteins and other interfering substances, a weak cation-exchange SPE is often employed.[12] This method selectively retains catecholamines while allowing contaminants to be washed away.

-

Elution and Concentration: The retained normetanephrine and its deuterated standard are eluted from the SPE cartridge. The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase.

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C18 or PFP (pentafluorophenyl) column is commonly used to achieve chromatographic separation from other endogenous compounds.[11]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode.[13] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Data Presentation: Typical LC-MS/MS Parameters

The selection of appropriate MRM transitions is paramount for the specificity of the assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Normetanephrine | 168.1 | 136.1 | 100 | 15 |

| Normetanephrine-d3 | 171.1 | 139.1 | 100 | 15 |

| Note: These values are illustrative and must be optimized for the specific instrument used. |

Advanced Applications in Neuroscience

Beyond simple quantification, this methodology underpins several advanced research applications:

-

Neuropharmacology and Drug Development: The method is essential for assessing the pharmacodynamic effects of drugs targeting the noradrenergic system, such as norepinephrine reuptake inhibitors (NRIs) or COMT inhibitors. By precisely measuring changes in normetanephrine levels, researchers can quantify a drug's target engagement and metabolic impact.

-

Biomarker Discovery in Neurological Disorders: High-throughput analysis of normetanephrine in large patient cohorts allows for the investigation of its role as a potential biomarker for conditions like depression, anxiety disorders, Parkinson's disease, and autonomic dysfunction.

-

Preclinical Research: In animal models of neurological disease, measuring normetanephrine in brain tissue, CSF, or plasma provides critical insights into disease pathophysiology and the therapeutic effects of novel compounds.[4]

Trustworthiness: Protocol Validation and Quality Control

A protocol's trustworthiness is established through rigorous validation. Any quantitative method using rac-Normetanephrine-d3 Hydrochloride must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Demonstrating a proportional relationship between concentration and instrument response over a defined range.

-

Accuracy & Precision: Ensuring the measured values are close to the true values and are reproducible across multiple measurements.

-

Selectivity: Confirming the method can differentiate the analyte from other endogenous compounds.

-

Limit of Quantification (LOQ): Determining the lowest concentration that can be measured with acceptable accuracy and precision.

-

Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the biological matrix.[10] While deuterated standards significantly mitigate this, it must still be formally evaluated.[10]

Conclusion

rac-Normetanephrine-d3 Hydrochloride is an indispensable tool in modern neuroscience research. Its application as an internal standard in isotope dilution LC-MS/MS provides the analytical rigor required to accurately quantify normetanephrine in complex biological samples. This capability enables researchers and drug developers to gain critical insights into norepinephrine metabolism, investigate novel biomarkers, and precisely characterize the effects of new therapeutics on the noradrenergic system.

References

- Wang, S. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from a professional networking site for scientists.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. website: [Link]

-

Balseiro-Gomez, S., et al. (2016). Colorimetric detection of normetanephrine, a pheochromocytoma biomarker, using bifunctionalised gold nanoparticles. Microchimica Acta, 183(7), 2151-2158. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. website: [Link]

-

ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from myadlm.org: [Link]

-

Eisenhofer, G., et al. (2000). Plasma metanephrines: a novel and cost-effective test for pheochromocytoma. Brazilian Journal of Medical and Biological Research, 33(10), 1157-1169. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from SCION Instruments website: [Link]

-

ResearchGate. (n.d.). Diagram showing the three main pathways for metabolism of the.... Retrieved from ResearchGate: [Link]

-

Agilent. (2016, January 15). Plasma Catecholamines by LC/MS/MS. Retrieved from Agilent website: [Link]

-

ResearchGate. (n.d.). Chromatograms of catecholamines and their deuterated internal standards.... Retrieved from ResearchGate: [Link]

-

Eisenhofer, G., et al. (1994). Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1247-1254. [Link]

-

2-Minute Neuroscience. (2019, December 4). 2-Minute Neuroscience: Norepinephrine. Retrieved from YouTube: [Link]

-

Pigarova, E., et al. (2022). Machine Learning Approach for Differentiation of Pheochromocytoma from Adrenocortical Cancer and Non-Functioning Adrenal Adenomas. Cancers, 14(15), 3747. [Link]

-

Eisenhofer, G., et al. (1993). Plasma normetanephrine for examination of extraneuronal uptake and metabolism of noradrenaline in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 418-427. [Link]

-

Lee, S., et al. (2023). Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. Journal of Personalized Medicine, 13(10), 1436. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Plasma normetanephrine for examination of extraneuronal uptake and metabolism of noradrenaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colorimetric detection of normetanephrine, a pheochromocytoma biomarker, using bifunctionalised gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma metanephrines: a novel and cost-effective test for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. myadlm.org [myadlm.org]

- 11. agilent.com [agilent.com]

- 12. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Robust Solid-Phase Extraction Strategies for Catecholamine Metabolites in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Advanced Separations Division

Abstract

The accurate quantification of catecholamine metabolites is crucial for clinical diagnostics, particularly in the context of neuroendocrine tumors like pheochromocytoma and neuroblastoma, as well as for monitoring therapeutic interventions.[1][2] Due to the inherent complexity of biological matrices such as plasma and urine, and the low physiological concentrations of these analytes, a robust sample preparation strategy is paramount.[1] Solid-Phase Extraction (SPE) has emerged as the preferred method for the cleanup and concentration of catecholamine metabolites prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] This document provides a detailed guide to the principles and application of SPE for the extraction of key catecholamine metabolites, including metanephrines, vanillylmandelic acid (VMA), and homovanillic acid (HVA).

Introduction: The Analytical Challenge

Catecholamine metabolism results in a suite of polar, water-soluble compounds that are readily excreted in urine. The primary analytical targets include:

-

Metanephrines: Normetanephrine (NMN) and Metanephrine (MN), the O-methylated metabolites of norepinephrine and epinephrine, respectively.

-

Acidic Metabolites: Vanillylmandelic acid (VMA) and Homovanillic acid (HVA), the end-products of norepinephrine/epinephrine and dopamine metabolism.

Direct injection of biological samples into an analytical instrument is often not feasible due to the presence of interfering substances that can cause ion suppression in mass spectrometry and co-elution in chromatography. SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher and more reproducible recoveries, reduced consumption of organic solvents, and greater potential for automation.[1]

The Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to isolate analytes of interest from a complex sample matrix. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. The choice of SPE sorbent and the development of the protocol are dictated by the physicochemical properties of the target analytes and the sample matrix.

Key Physicochemical Properties of Catecholamine Metabolites

The successful implementation of an SPE protocol hinges on a thorough understanding of the analyte's structure and its behavior in solution.

| Metabolite | Structure | pKa | Key Functional Groups |

| Normetanephrine (NMN) |  | ~9.5 (amino group) | Primary amine, Phenolic hydroxyls |

| Metanephrine (MN) |  | ~9.5 (amino group) | Secondary amine, Phenolic hydroxyls |

| Vanillylmandelic Acid (VMA) |  | ~3.5 (carboxylic acid) | Carboxylic acid, Phenolic hydroxyl |

| Homovanillic Acid (HVA) |  | ~4.0 (carboxylic acid) | Carboxylic acid, Phenolic hydroxyl |

Note: pKa values are approximate and can vary slightly depending on the source.

SPE Sorbent Selection: A Mechanistic Approach

The choice of sorbent is the most critical step in developing an SPE method. For catecholamine metabolites, mixed-mode sorbents, particularly those with both reversed-phase and ion-exchange properties, are highly effective.

Mixed-Mode Weak Cation Exchange (WCX) Sorbents

These are often the sorbents of choice for catecholamines and their O-methylated metabolites (MN and NMN).[1][4][5] They typically feature a hydrophobic polymeric backbone modified with weak cation exchange functional groups (e.g., carboxylic acid).

-

Retention Mechanism: At a neutral or slightly acidic pH, the primary/secondary amine groups of the metanephrines are protonated (positively charged) and interact with the deprotonated (negatively charged) carboxylic acid groups on the sorbent via strong ion-exchange interactions. The aromatic rings of the analytes also engage in weaker hydrophobic interactions with the polymeric backbone.

-

Elution Strategy: To elute the analytes, the ionic interaction must be disrupted. This is typically achieved by adding a strong acid (e.g., formic acid) to the elution solvent.[5] The high concentration of protons neutralizes the negative charge on the sorbent, releasing the positively charged analytes.

Sorbents for Acidic Metabolites (VMA & HVA)

For acidic metabolites like VMA and HVA, a different strategy is required. While some mixed-mode methods can be adapted, a common approach involves reversed-phase or anion exchange mechanisms.

-

Reversed-Phase Sorbents (e.g., C18, Polymeric): These sorbents retain analytes based on hydrophobic interactions. To retain VMA and HVA, the sample pH must be acidified to below their pKa (~3.5-4.0). This suppresses the ionization of the carboxylic acid group, making the molecules less polar and enhancing their retention on the non-polar stationary phase. Elution is achieved with a solvent of higher organic strength (e.g., methanol, acetonitrile).

-

Weak Anion Exchange (WAX) Sorbents: At a pH above their pKa, VMA and HVA will be deprotonated and carry a negative charge. They can then be retained on a positively charged WAX sorbent. Elution is accomplished by using a solvent with a high pH to neutralize the sorbent or a high salt concentration to disrupt the ionic interaction.

Pre-Analytical Considerations: Sample Collection and Hydrolysis

Urine Sample Collection

For accurate measurement of total catecholamine metabolites, a 24-hour urine collection is standard practice.[2][6] It is crucial to preserve the sample throughout the collection period. This is typically achieved by adding an acid preservative to the collection container to maintain a pH between 2.0 and 4.0, which helps to prevent the degradation of the catecholamines.[7] The container should be kept refrigerated during the collection period.[2][8]

Hydrolysis of Conjugated Metabolites

In urine, a significant fraction of catecholamine metabolites exists in sulfate- or glucuronide-conjugated forms.[9] To measure the total amount of these metabolites, a hydrolysis step is necessary to cleave these conjugates and liberate the free forms.

-

Acid Hydrolysis: This is the most common method for deconjugating metanephrines. It typically involves heating the urine sample in the presence of a strong acid (e.g., HCl) at an elevated temperature (e.g., 90°C for 30 minutes).[9] The optimal hydrolysis time and temperature should be validated to ensure complete deconjugation without analyte degradation.

Detailed Protocols for Solid-Phase Extraction

The following protocols are generalized starting points and should be optimized for your specific application and instrumentation.

Protocol 1: Mixed-Mode WCX for Metanephrines from Urine

This protocol is designed for the extraction of normetanephrine and metanephrine from hydrolyzed urine.

Materials:

-

Mixed-Mode Weak Cation Exchange (WCX) SPE cartridges (e.g., Waters Oasis WCX, Biotage EVOLUTE EXPRESS WCX)

-

Methanol (LC-MS grade)

-

Deionized Water

-

Ammonium Acetate

-

Formic Acid

-

Acetonitrile (ACN) and Isopropanol (IPA) (optional, for some wash steps)

-

Internal Standards (e.g., D3-Normetanephrine, D3-Metanephrine)

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of hydrolyzed urine, add an appropriate amount of deuterated internal standard.

-

Adjust the pH of the sample to ~6-7 using a suitable buffer (e.g., ammonium acetate). This ensures the metanephrines are positively charged and the sorbent is negatively charged.

-

-

SPE Cartridge Conditioning:

-

Condition the cartridge with 1 mL of Methanol.

-

Equilibrate the cartridge with 1 mL of Deionized Water.

-

Rationale: Conditioning wets the sorbent and activates the functional groups. Equilibration prepares the sorbent for the aqueous sample, ensuring proper interaction.

-

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

-

Rationale: A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention.

-

-

Wash Steps:

-

Wash 1: 1 mL of 20 mM Ammonium Acetate.

-

Wash 2: 1 mL of Methanol (or a mix like 50:50 ACN:IPA).[5]

-

Rationale: The initial aqueous wash removes polar interferences like salts. The organic wash removes less polar, non-basic interferences that may be retained by hydrophobic interactions.

-

-

Elution:

-

Elute the analytes with 1-2 mL of a solution containing a high percentage of organic solvent and a strong acid. A common elution solvent is 2% formic acid in methanol or an acetonitrile/water mixture.[5]

-

Rationale: The acid neutralizes the sorbent, disrupting the ionic bond and releasing the metanephrines. The organic solvent disrupts any remaining hydrophobic interactions.

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

-

Rationale: This step concentrates the sample, increasing the analytical sensitivity.

-

Protocol 2: Reversed-Phase SPE for VMA and HVA from Urine

This protocol is suitable for the extraction of the acidic metabolites VMA and HVA.

Materials:

-

Reversed-Phase Polymeric SPE cartridges (e.g., Waters Oasis HLB)

-

Methanol (LC-MS grade)

-

Deionized Water

-

Formic Acid or Hydrochloric Acid

-

Internal Standards (e.g., D3-VMA, D5-HVA)

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of urine, add the appropriate internal standards.

-

Acidify the sample to pH 2-3 with a strong acid.

-

Rationale: Acidification neutralizes the carboxylic acid groups on VMA and HVA, making them more hydrophobic and amenable to retention on a reversed-phase sorbent.

-

-

SPE Cartridge Conditioning:

-

Condition the cartridge with 1 mL of Methanol.

-

Equilibrate with 1 mL of acidified water (pH 2-3).

-

-

Sample Loading:

-

Load the pre-treated sample at a slow flow rate (~1 mL/min).

-

-

Wash Step:

-

Wash the cartridge with 1 mL of acidified water (pH 2-3).

-

Rationale: This step removes highly polar interferences while retaining the less polar, protonated VMA and HVA.

-

-

Elution:

-

Elute the analytes with 1-2 mL of Methanol.

-

Rationale: The strong organic solvent disrupts the hydrophobic interactions between the analytes and the sorbent.

-

-

Post-Elution:

-

Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

-

Method Validation and Quality Control

A self-validating protocol is essential for trustworthy results. Key parameters to assess during method development and routine analysis include:

-

Recovery: The efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. High and reproducible recoveries are desirable.[10]

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte. This is a critical parameter in LC-MS/MS analysis and can be assessed by comparing the analyte response in a post-extracted spiked sample to a neat standard solution.

-

Linearity and Sensitivity: The method should be linear over the expected concentration range of the samples, and the limit of quantification (LOQ) should be sufficient for clinical or research needs.[11]

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).[9][12]

Conclusion

Solid-Phase Extraction is a powerful and versatile technique for the sample preparation of catecholamine metabolites from complex biological matrices. The selection of an appropriate SPE sorbent and a well-optimized protocol, grounded in the physicochemical properties of the analytes, are critical for achieving the high sensitivity, specificity, and reproducibility required in both clinical and research settings. Mixed-mode weak cation exchange sorbents are particularly well-suited for the analysis of metanephrines, while reversed-phase sorbents provide an effective strategy for the acidic metabolites VMA and HVA. By following the principles and protocols outlined in this guide, researchers can develop robust and reliable methods for the accurate quantification of these important biomarkers.

References

-

Hu, L., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. PMC - NIH. Available at: [Link]

-

Biotage. (2023). Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. Separation Science. Available at: [Link]

-

Sack, M. M., & Cooke, B. R. (2017). Extraction of Catecholamines and Metanephrines from Urine Using Strata X-CW Solid Phase Extraction Cartridges. ResearchGate. Available at: [Link]

-

Waters Corporation. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Available at: [Link]

-

Côté, L., & Deckers, C. (2016). Plasma Catecholamines by LC/MS/MS. Agilent. Available at: [Link]

-

Kim, J. H., et al. (2021). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. PMC - PubMed Central. Available at: [Link]

-

Magagnotti, C., et al. (2013). Analysis of VMA and HVA by UPLC–MS/MS in serum for diagnostic testing for neuroblastoma. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Available at: [Link]

-

Mayo Clinic Laboratories. (n.d.). Vanillylmandelic Acid and Homovanillic Acid, Random, Urine. Available at: [Link]

-

Kim, J. H., et al. (2021). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. PubMed. Available at: [Link]

-

Cleveland Clinic. (2021). Catecholamines Test: What It Is, Purpose & Procedure. Available at: [Link]

-

Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Available at: [Link]

-

UCLA Health. (n.d.). Urine Catecholamine Test. Available at: [Link]

-

ARUP Laboratories. (n.d.). Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA), Urine. Available at: [Link]

-

Mayo Clinic Laboratories. (n.d.). Catecholamine Fractionation, Timed Urine. Available at: [Link]

-

Gloucestershire Hospitals NHS Foundation Trust. (2024). VMA & HVA. Available at: [Link]

Sources

- 1. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 7. childrensmn.org [childrensmn.org]

- 8. uclahealth.org [uclahealth.org]

- 9. Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plasma-Free Metanephrines Analysis

Introduction: The Criticality of Precision in Metanephrine Testing

Plasma-free metanephrines, specifically normetanephrine and metanephrine, are the O-methylated metabolites of norepinephrine and epinephrine, respectively. Their measurement is a cornerstone in the biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL), rare neuroendocrine tumors that can produce life-threatening amounts of catecholamines.[1][2][3] Unlike their parent catecholamines, which are released episodically, metanephrines are produced continuously within tumor cells, providing a more sensitive and specific diagnostic window.[4]

The analytical challenge lies in the low physiological concentrations of these analytes and their susceptibility to pre-analytical and analytical variability. This guide provides a comprehensive overview of the critical steps in sample preparation for the accurate and reliable quantification of plasma-free metanephrines, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind each procedural choice, ensuring a deep understanding of the entire workflow, from patient preparation to final analysis.

Part 1: Pre-Analytical Considerations: The Foundation of Reliable Results

The journey to accurate plasma-free metanephrine results begins long before the sample reaches the laboratory. Pre-analytical variables can significantly impact the measured concentrations, potentially leading to false-positive or false-negative results.

Patient Preparation: Minimizing Physiological Interferences

Dietary and Lifestyle Restrictions: Certain foods and substances can interfere with the analysis.[1][2] While the impact of diet on plasma-free metanephrines is less pronounced than on urinary total metanephrines, it is still a crucial consideration, especially for 3-methoxytyramine.[5]

-

Recommendation: An overnight fast is recommended.[6] Patients should avoid caffeine, alcohol, tobacco, and strenuous exercise for at least 24 hours prior to blood collection.[2][6] Foods rich in catecholamines, such as bananas, pineapples, walnuts, and avocados, should also be avoided if 3-methoxytyramine is being measured.[5]

Medication Review: A significant number of medications can pharmacodynamically interfere with metanephrine levels by affecting catecholamine secretion, metabolism, or reuptake.[5]

-

Causality: Tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (SNRIs), and other sympathomimetic drugs can cause physiological increases in metanephrines, leading to false-positive results.[5][7] While LC-MS/MS methods are less prone to direct analytical interference than older techniques, physiological effects of drugs remain a major concern.[5][7]

-

Recommendation: A thorough review of the patient's medications is essential. Where clinically permissible, interfering medications should be discontinued for an appropriate period before testing, typically at least 72 hours.[8] However, medication should never be stopped without consulting the prescribing physician.[1]

Patient Posture During Sampling: The transition from a supine (lying down) to a seated or standing position is a potent stimulus for the sympathetic nervous system, leading to an increase in norepinephrine release and consequently, normetanephrine levels.[4]

-

Causality: This postural effect can artificially elevate normetanephrine concentrations, potentially leading to a false-positive result.

-

Recommendation: To ensure optimal diagnostic accuracy, blood samples should be collected after the patient has been resting in a supine position for at least 20-30 minutes.[4][6] If supine collection is not feasible, and results from a seated collection are elevated, a repeat collection in the supine position is recommended.[4]

Sample Collection and Handling: Preserving Analyte Integrity

Blood Collection Tube: The choice of anticoagulant is important for preserving the stability of metanephrines.

-

Recommendation: EDTA (lavender or pink top) or heparin (green top) tubes are acceptable.[5][8] EDTA is often preferred.[5]

Immediate Handling: Metanephrines are sensitive to temperature and degradation.[2]

-

Causality: Delays in processing can lead to the degradation of the analytes, resulting in falsely low measurements.

-

Recommendation: The blood sample should be placed on ice immediately after collection.[2] Centrifugation to separate the plasma should occur as soon as possible, ideally within 1-2 hours of collection.[5][8][9]

Plasma Separation and Storage: Ensuring Long-Term Stability

Centrifugation and Aliquoting:

-

Procedure: Centrifuge the blood sample at a sufficient speed (e.g., 1500 x g) to obtain platelet-poor plasma.[10] Immediately transfer the plasma to a labeled polypropylene transport tube. Avoid hemolysis.[8]

Storage Conditions: Proper storage is critical for maintaining the stability of plasma-free metanephrines.

-

Short-term: If analysis is to be performed within a few hours, the plasma can be stored at 4°C.[10]

-

Long-term: For longer-term storage, the plasma must be frozen immediately.[8] Frozen at -20°C, metanephrines are stable for at least 6 months, and at -80°C, they are stable for at least one year, and potentially up to five years.[5][11][12] Multiple freeze-thaw cycles should be avoided.[11]

Part 2: Sample Preparation Protocols: Isolating the Analytes of Interest

The low concentrations of free metanephrines in plasma necessitate an extraction step to remove interfering substances and concentrate the analytes prior to analysis. The two most common techniques are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE): The Gold Standard for Clean-Up

SPE is a highly effective method for purifying and concentrating metanephrines from the complex plasma matrix. Weak cation exchange (WCX) is a commonly used mechanism.[13]

Principle of Weak Cation Exchange SPE: At an appropriate pH, the weakly acidic metanephrines will be positively charged and will bind to the negatively charged sorbent of the WCX column. Interfering substances can be washed away, and the purified metanephrines can then be eluted with a solvent that disrupts the ionic interaction.

Detailed Protocol for Weak Cation Exchange SPE:

-

Internal Standard Addition:

-

To a 200 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution containing deuterated analogues of the analytes (e.g., metanephrine-d3, normetanephrine-d3, and 3-methoxytyramine-d4).[14]

-

Rationale: The IS is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.

-

-

Sample Dilution and Loading:

-

Washing:

-

Wash the SPE sorbent with 1 mL of water followed by 1 mL of a 50:50 methanol:acetonitrile solution.[14]

-

Rationale: The wash steps remove salts, proteins, and other polar and non-polar interferences that are not strongly bound to the sorbent.

-

-

Elution:

-

Elute the metanephrines from the sorbent with two aliquots of 0.9 mL of 5% formic acid in a 50:50 methanol:acetonitrile solution.[14]

-

Rationale: The acidic elution buffer protonates the sorbent, disrupting the ionic interaction and releasing the positively charged metanephrines.

-

-

Evaporation and Reconstitution:

Workflow for Weak Cation Exchange SPE:

Caption: Workflow for Protein Precipitation.

Comparison of SPE and PPT:

| Feature | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Selectivity | High | Moderate |

| Cleanliness of Extract | Very Clean | Less Clean (potential for ion suppression) |

| Labor Intensity | High (can be automated) [15] | Low |

| Cost | Higher | Lower [16][17] |

| Throughput | Moderate (can be high with automation) | High |

| Recovery | Generally good and reproducible | Can be variable, but potentially higher for some analytes [17][18] |

Part 3: Analytical Considerations and Quality Control

Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of plasma-free metanephrines due to its high sensitivity and specificity. [13][19][20]High-performance liquid chromatography with electrochemical detection (HPLC-EC) is an alternative method, though it can be more susceptible to interferences. [19]

Quality Control: Ensuring the Validity of Results

A robust quality control (QC) system is essential for reliable metanephrine analysis.

-

Calibration Standards: A calibration curve should be prepared using a set of standards of known concentrations to quantify the analytes in the samples. [14]* Quality Control Samples: At least two levels of QC samples (low and high) should be included in each analytical run to monitor the accuracy and precision of the assay. [14]* Internal Standards: As mentioned previously, the use of stable isotope-labeled internal standards is critical for accurate quantification.

-

Reference Intervals: It is crucial to use appropriate reference intervals for result interpretation. These intervals should be established based on a healthy population with consideration for factors such as age and posture during sample collection. [4] Table of Typical LC-MS/MS Parameters:

| Parameter | Typical Value/Condition |

| LC Column | HILIC or Reversed-Phase C18 |

| Mobile Phase A | Aqueous buffer with formic acid or ammonium formate |

| Mobile Phase B | Acetonitrile with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard [14][19] |

Table of Performance Characteristics for a Validated LC-MS/MS Method:

| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Precision (%CV) |

| Metanephrine | 10 - 4,000 [14] | 7.2 [21] | 2.0 - 10.9% [21] |

| Normetanephrine | 24 - 4,000 [14] | 18.0 [21] | 2.0 - 10.9% [21] |

| 3-Methoxytyramine | 10 - 4,000 [14] | N/A | N/A |

Conclusion

The accurate measurement of plasma-free metanephrines is a complex process that demands meticulous attention to detail at every stage. By understanding and controlling pre-analytical variables, selecting and rigorously following an appropriate sample preparation protocol, and employing a robust analytical method with stringent quality control, researchers and clinicians can have high confidence in their results. This, in turn, is paramount for the correct diagnosis and management of patients with suspected pheochromocytoma and paraganglioma.

References

-

Newcastle upon Tyne Hospitals NHS Foundation Trust. (n.d.). PLASMA METANEPHRINES. Retrieved from [Link]

-

Liang, S.-H., & Carroll, F. (2020, October 20). Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS. Restek. Retrieved from [Link]

-

Eisenhofer, G., Lattke, P., Herberg, M., Masjkur, J., Peitzsch, M., & Lenders, J. W. M. (2013). Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma. Annals of Clinical Biochemistry, 50(1), 62–69. Retrieved from [Link]

-

Testing.com. (2020, February 18). Plasma Free Metanephrines. Retrieved from [Link]

-

Pheo Para Alliance. (n.d.). Metanephrines Testing Guide - Plasma. Retrieved from [Link]

-

ARUP Laboratories. (n.d.). Metanephrines, Plasma (Free). Retrieved from [Link]

-

Taylor, R. L., Singh, R. J. (2002). Measurement of Plasma Free Metanephrine and Normetanephrine by Liquid Chromatography–Tandem Mass Spectrometry for Diagnosis of Pheochromocytoma. Clinical Chemistry, 48(4), 533-539. Retrieved from [Link]

-

Kim, J. H., et al. (2023). Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC. Preprints.org. Retrieved from [Link]

-

Willemsen, A. T. M., et al. (2003). Stability of Plasma Free Metanephrines during Collection and Storage as Assessed by an Optimized HPLC Method with Electrochemical Detection. Clinical Chemistry, 49(11), 1951-1953. Retrieved from [Link]

-

Kim, H. J., et al. (2023). The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS. Laboratory Medicine and Quality Assurance, 45(1), 46-54. Retrieved from [Link]

-

Labcorp. (n.d.). 121806: Metanephrines, Fractionated, Plasma Free. Retrieved from [Link]

-

ResearchGate. (n.d.). Isopropanol Protein Precipitation for the Analysis of Plasma Free Metanephrines by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Automated Solid-Phase Extraction for the Analysis of Metanephrine and Normetanephrine from Plasma using ACQUITY UPLC-MS. Retrieved from [Link]

-

Kock, R., et al. (2007). A study of longer-time stability of plasma free metanephrines. Clinical Chemistry and Laboratory Medicine, 45(8), 1058-1060. Retrieved from [Link]

-

Sawka, A. M., et al. (2005). Measurement of fractionated plasma metanephrines for exclusion of pheochromocytoma: Can specificity be improved by adjustment for age?. BMC Endocrine Disorders, 5, 1. Retrieved from [Link]

-

Kushnir, M. M., et al. (2009). Isopropanol protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 55(3), 563-570. Retrieved from [Link]

-

Waters Corporation. (n.d.). Automated Solid-Phase Extraction for the Analysis of Metanephrine and Normetanephrine from Plasma using ACQUITY UPLC-MS/MS for Clinical Research. Retrieved from [Link]

-

Lee, S. M., et al. (2020). Urinary Free Metanephrines for Diagnosis of Pheochromocytoma and Paraganglioma. Endocrinology and Metabolism, 35(2), 363-371. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isopropanol protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

UR Medicine. (2024, January 5). Plasma Metanephrines: Increased Stability Time and Room Temperature Shipping. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of plasma-free metanephrines with plasma catecholamines in the investigation of suspected pheochromocytoma. Retrieved from [Link]

-

Gilar, M., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 123. Retrieved from [Link]

-

SciSpace. (n.d.). Isopropanol Protein Precipitation for the Analysis of Plasma Free Metanephrines by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. testing.com [testing.com]

- 2. pheopara.org [pheopara.org]

- 3. Urinary Free Metanephrines for Diagnosis of Pheochromocytoma and Paraganglioma [e-enm.org]

- 4. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. labcorp.com [labcorp.com]

- 7. Measurement of fractionated plasma metanephrines for exclusion of pheochromocytoma: Can specificity be improved by adjustment for age? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metanephrines, Plasma (Free) | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]

- 12. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [discover.restek.com]

- 15. waters.com [waters.com]

- 16. Isopropanol protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. assets.fishersci.com [assets.fishersci.com]

Quantitative Analysis of Normetanephrine in Biological Matrices: A Detailed Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide for the quantitative analysis of normetanephrine in biological matrices, primarily plasma and urine. Normetanephrine, a metabolite of norepinephrine, is a critical biomarker for the diagnosis and management of pheochromocytomas and paragangliomas.[1][2] This document is designed for researchers, clinical scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind methodological choices. We will delve into the established analytical techniques, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[3][4] Additionally, we will cover pre-analytical considerations, sample preparation, method validation, and data interpretation, ensuring a self-validating and robust analytical workflow.

Introduction: The Clinical and Scientific Imperative for Accurate Normetanephrine Quantification

Normetanephrine is a metabolite of the catecholamine norepinephrine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[5] In clinical practice, the measurement of normetanephrine, alongside metanephrine (the metabolite of epinephrine), is a cornerstone in the biochemical diagnosis of pheochromocytomas and paragangliomas, rare neuroendocrine tumors that can produce excessive amounts of catecholamines.[1][6] These tumors can lead to life-threatening cardiovascular complications if left undiagnosed.[1][6] The continuous production of metanephrines by these tumors, in contrast to the episodic release of catecholamines, makes them more reliable diagnostic markers.[1][7]

Accurate and precise quantification of normetanephrine is therefore paramount for early diagnosis, monitoring of treatment efficacy, and for research into the pathophysiology of these tumors and other conditions involving the sympathetic nervous system. This guide will provide the foundational knowledge and practical protocols to establish a reliable quantitative assay for normetanephrine.

Biochemical Pathway of Normetanephrine Formation

Understanding the metabolic pathway of catecholamines is crucial for interpreting analytical results. The synthesis and metabolism are summarized in the diagram below.

Figure 1: Simplified biochemical pathway of catecholamine synthesis and metabolism, highlighting the formation of normetanephrine from norepinephrine via the COMT enzyme.[5][8]

Pre-Analytical Considerations: The Foundation of Reliable Results

The pre-analytical phase is a critical determinant of the accuracy of normetanephrine measurements. Improper sample collection and handling can lead to significant errors and misinterpretation of results.

Patient Preparation

To minimize physiological fluctuations in catecholamine levels, the following patient preparations are recommended:

-

Fasting: An overnight fast is advised.[9] Water is permissible.

-

Dietary and Substance Restrictions: For at least 24 hours prior to sample collection, patients should avoid caffeine, alcohol, tobacco, and strenuous exercise.[7][9] Certain foods rich in tyramine (e.g., aged cheeses, smoked meats, some wines) may also interfere with results, although some research suggests fasting is sufficient to mitigate this.[6][9]

-

Medication Review: A thorough review of the patient's medications is essential, as several drugs can interfere with normetanephrine levels.[9] Consultation with the prescribing physician is necessary before discontinuing any prescribed medications.

Sample Collection

Plasma:

-

Patient Posture: Blood should be drawn with the patient in a supine (lying down) position for at least 20-30 minutes prior to collection.[7][9] This is crucial as an upright posture can elevate norepinephrine and consequently normetanephrine levels.

-

Blood Collection Tube: Blood should be collected in a chilled tube containing EDTA as an anticoagulant.[9]

-

Immediate Handling: The collected blood sample must be placed on ice immediately and transported to the laboratory for processing within 30 minutes.[10]

Urine:

-

24-Hour Collection: A 24-hour urine collection is the standard for measuring total daily normetanephrine excretion.[11]

-

Preservative: The collection container should contain an acid preservative, such as 50% glacial acetic acid, to maintain the stability of the analytes.[11] The total volume of the 24-hour collection must be accurately recorded.

Sample Processing and Storage

Plasma:

-

Centrifugation: The chilled blood sample should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

Storage: The resulting plasma should be transferred to a clean polypropylene tube and frozen at -20°C or, for long-term storage, at -80°C until analysis.

Urine:

-

Aliquoting: After mixing the 24-hour collection well and measuring the total volume, an aliquot should be taken for analysis.[11]

-

Storage: The urine aliquot should be stored frozen at -20°C or below.

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the quantification of normetanephrine. The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity, high throughput with automation.[3][12] | High initial instrument cost, requires skilled operators. |

| ELISA | Immunoassay based on antigen-antibody reaction. | Relatively low cost, suitable for high sample numbers, no complex instrumentation.[13][14] | Potential for cross-reactivity, lower specificity than LC-MS/MS. |

| HPLC-ECD | Chromatographic separation with electrochemical detection. | Good sensitivity. | Susceptible to interferences, may require extensive sample cleanup.[15] |

This guide will focus on the LC-MS/MS method due to its superior analytical performance, which is considered the gold standard for this analysis.

Detailed Protocol: Quantitative Analysis of Normetanephrine by LC-MS/MS

This protocol provides a step-by-step guide for the analysis of normetanephrine in plasma.

Materials and Reagents

-

Normetanephrine certified reference material

-

Isotopically labeled internal standard (e.g., Normetanephrine-d3)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)

-

96-well collection plates

-

LC-MS/MS system with electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove interfering substances from the plasma matrix and concentrate the analyte of interest.[16]

Figure 2: A typical Solid-Phase Extraction (SPE) workflow for the purification of normetanephrine from plasma samples.

Step-by-Step Protocol:

-

Thaw Samples: Thaw plasma samples, calibrators, and quality controls on ice.

-

Internal Standard Spiking: To an aliquot of plasma (e.g., 500 µL), add the internal standard solution. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in extraction recovery.[12]

-

SPE Cartridge Conditioning: Condition the weak cation exchange SPE cartridge according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove unbound interfering substances. This typically involves a wash with an acidic buffer followed by an organic solvent like methanol.

-

Elution: Elute the normetanephrine and internal standard from the cartridge using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed to separate normetanephrine from other components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for normetanephrine and its internal standard should be optimized for the specific instrument.

-

Normetanephrine: A common transition is the precursor ion (m/z) to a specific product ion (m/z).

-

Normetanephrine-d3: A corresponding transition for the deuterated internal standard.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the target analytes.

Urine Sample Analysis Considerations

For the analysis of total normetanephrine in urine, a hydrolysis step is required to cleave the sulfate and glucuronide conjugates.[17][18] This is typically achieved by acid hydrolysis (e.g., heating with hydrochloric acid) prior to the SPE procedure.[17][19] The efficiency of the hydrolysis step should be carefully validated.

Method Validation: Ensuring a Self-Validating System

A quantitative assay must be rigorously validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA.[20][21][22]

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Example Validation Data Summary (Hypothetical):

| Analyte | Linear Range (nmol/L) | r² | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |

| Normetanephrine | 0.1 - 25 | >0.995 | < 5% | < 8% | 92 - 108% |

Data Interpretation and Reference Ranges

The interpretation of normetanephrine results requires comparison to established reference ranges. It is crucial for each laboratory to establish its own reference ranges, as they can vary depending on the analytical method and patient population.

Typical Reference Ranges:

Elevated levels of normetanephrine should be interpreted in the context of the patient's clinical presentation and other diagnostic findings.[24] Markedly elevated levels (e.g., several-fold above the upper limit of the reference range) are highly suggestive of a pheochromocytoma or paraganglioma.[7]

Conclusion

The quantitative analysis of normetanephrine is a vital tool in clinical diagnostics and research. This application note has provided a comprehensive framework for developing and implementing a robust and reliable assay, with a focus on the highly specific and sensitive LC-MS/MS methodology. By adhering to stringent pre-analytical protocols, employing a validated analytical method, and understanding the nuances of data interpretation, researchers and clinicians can ensure the accuracy and utility of their normetanephrine measurements, ultimately contributing to improved patient care and advancing scientific knowledge in the field of catecholamine-related disorders.

References

-

Biocompare. Normetanephrine ELISA Kits. [Link]

-

Pheo Para Alliance. Metanephrines Testing Guide - Plasma. [Link]

-

Shimadzu. Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. [Link]

-

Rupa Health. Normetanephrine Testing 101: Top Tests And Understanding Results. [Link]

-

IBL International. Normetanephrine ELISA (Urine). [Link]

-

Eagle Biosciences. Normetanephrine & Metanephrine (Urine) ELISA Assay Kit. [Link]

-

HealthMatters.io. Normetanephrine - Neurotransmitters - Lab Results explained. [Link]

-

National Institutes of Health. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. [Link]

-

Labcorp. Metanephrines, Fractionated, Plasma Free. [Link]

-

Thermo Fisher Scientific. Plasma free Metanephrines Quantitation with Automated Online Sample Preparation and a LCMS Method. [Link]

-

Singapore Medical Journal. Evaluation of a urinary metanephrines reagent kit: an automated approach. [Link]

-

University of Rochester Medical Center. Metanephrines (Blood) - Health Encyclopedia. [Link]

-

PubMed. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

PubMed. Preanalytical Considerations and Outpatient Versus Inpatient Tests of Plasma Metanephrines to Diagnose Pheochromocytoma. [Link]

-

National Center for Biotechnology Information. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma. [Link]

-